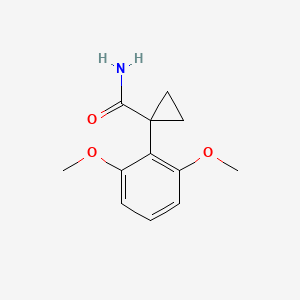![molecular formula C13H20N2 B15245811 [2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
[2-(4-Methylphenyl)cyclohexyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(p-Tolyl)cyclohexyl)hydrazine is an organic compound that features a cyclohexyl ring substituted with a p-tolyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)cyclohexyl)hydrazine typically involves the reaction of p-tolylhydrazine with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound. Common reagents used in this synthesis include hydrazine hydrate and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of (2-(p-Tolyl)cyclohexyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(2-(p-Tolyl)cyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
(2-(p-Tolyl)cyclohexyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (2-(p-Tolyl)cyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
p-Tolylhydrazine: A precursor in the synthesis of (2-(p-Tolyl)cyclohexyl)hydrazine.
Cyclohexylhydrazine: Similar structure but lacks the p-tolyl group.
Phenylhydrazine: Contains a phenyl group instead of a p-tolyl group.
Uniqueness
(2-(p-Tolyl)cyclohexyl)hydrazine is unique due to the presence of both a cyclohexyl ring and a p-tolyl group, which confer distinct chemical and biological properties. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
[2-(4-methylphenyl)cyclohexyl]hydrazine |
InChI |
InChI=1S/C13H20N2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)15-14/h6-9,12-13,15H,2-5,14H2,1H3 |
InChIキー |
VODLXSPDSHACNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CCCCC2NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


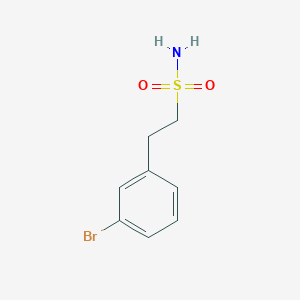
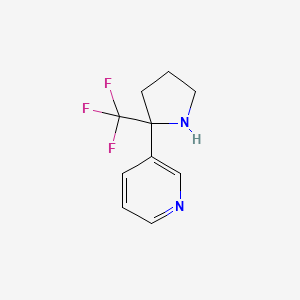
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
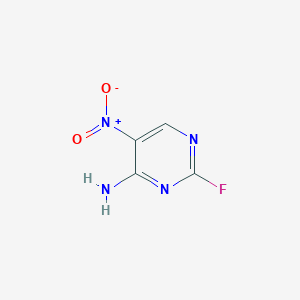

![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
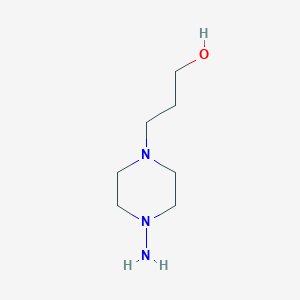
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
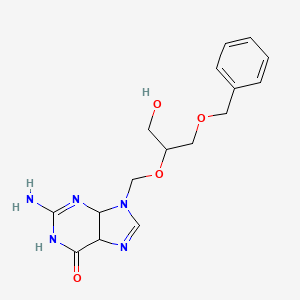
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
